4,4'-Bis(trifluoromethyl)diphenylmethane

Description

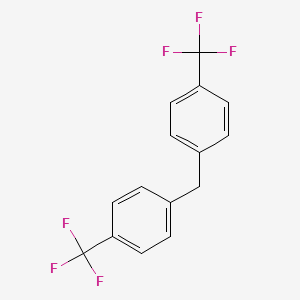

4,4'-Bis(trifluoromethyl)diphenylmethane (C₁₅H₁₂F₆) is a fluorinated aromatic compound characterized by a central methane group bridging two para-substituted trifluoromethylphenyl rings. The trifluoromethyl (-CF₃) groups impart unique properties, including enhanced thermal stability, chemical resistance, and hydrophobicity. This compound is widely used in advanced materials, particularly in high-performance polymers like polyimides (PIs) and polyamide-imides (PAIs), where it serves as a monomer to improve optical transparency, reduce dielectric constants, and lower coefficients of thermal expansion (CTE) .

Structure

3D Structure

Propriétés

IUPAC Name |

1-(trifluoromethyl)-4-[[4-(trifluoromethyl)phenyl]methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F6/c16-14(17,18)12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)15(19,20)21/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKHKYTBGLYTLSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC=C(C=C2)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70535632 | |

| Record name | 1,1'-Methylenebis[4-(trifluoromethyl)benzene] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70535632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887268-07-7, 87901-60-8 | |

| Record name | 1,1′-Methylenebis[4-(trifluoromethyl)benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887268-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Methylenebis[4-(trifluoromethyl)benzene] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70535632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Solvent and Catalyst Selection

Trichlorobenzene is preferred due to its high thermal stability and ability to dissolve both polar and nonpolar reactants. Catalytic systems combining cesium hydroxide (0.13–0.6 mol%) and potassium phosphate (0.5–1.5 mol%) facilitate deprotonation and nucleophilic aromatic substitution. Example 3 from the patent demonstrates that a 1:1.05 molar ratio of 4-nitrobenzotrifluoride to p-trifluoromethylphenol at 190°C yields 96.73% product.

Temperature-Dependent Yield Optimization

Lower temperatures (100°C) result in incomplete conversion, as seen in Example 2 (67.32% yield), whereas temperatures above 160°C enhance reaction kinetics. The exothermic nature of the reaction necessitates precise temperature control to avoid decomposition byproducts.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura cross-coupling represents an alternative route, leveraging boronic acid derivatives. A protocol from Ambeed employs 3,5-bis(trifluoromethyl)phenylboronic acid with palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) in toluene/ethanol mixtures. While this method is primarily used for indenofluorenedione synthesis, analogous conditions could be adapted for 4,4'-bis(trifluoromethyl)diphenylmethane by substituting a benzyl halide precursor.

Reaction Conditions and Limitations

Key parameters include:

-

Catalyst loading : 0.5–1 mol% palladium complex.

-

Base : Sodium carbonate (2M aqueous solution) to neutralize boron byproducts.

-

Solvent : Toluene/ethanol (4:1) at reflux (110°C).

In the referenced example, a 12-hour reaction yielded 3.5 g (70% efficiency) of the target intermediate. However, scalability is limited by palladium cost and boronic acid availability.

Comparative Analysis of Methodologies

The nitroaromatic route offers superior yields and solvent recyclability, whereas cross-coupling provides modularity for asymmetric derivatives.

Challenges in Purification and Byproduct Management

Crystallization from recovered trichlorobenzene (Example 4, 92.81% yield) minimizes waste but requires careful cooling gradients to prevent impurity entrapment . Water washing removes residual catalysts, though trace cesium may persist, necessitating activated carbon treatment.

Analyse Des Réactions Chimiques

Types of Reactions

4,4’-Bis(trifluoromethyl)diphenylmethane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted diphenylmethanes.

Applications De Recherche Scientifique

4,4’-Bis(trifluoromethyl)diphenylmethane has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mécanisme D'action

The mechanism of action of 4,4’-Bis(trifluoromethyl)diphenylmethane involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can lead to the modulation of various biochemical pathways, resulting in the desired therapeutic effects .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

The following compounds share structural similarities with 4,4'-Bis(trifluoromethyl)diphenylmethane, differing primarily in substituents or backbone modifications:

Bis(4-hydroxyphenyl)diphenylmethane (BPBP, CAS 1844-01-5)

- Structure : Central methane group with two 4-hydroxyphenyl and two phenyl substituents.

- Properties : Hydroxyl groups enable hydrogen bonding, increasing polarity and solubility in polar solvents. Used in dye synthesis and as a precursor for epoxy resins .

- Key Difference : The absence of fluorine results in higher dielectric constants (~3.5) and lower thermal stability (decomposition temperature ~250°C) compared to fluorinated analogs .

4,4'-Bis(dimethylamino)diphenylmethane (Michler’s Base, CAS 101-61-1)

- Structure: Two dimethylamino (-N(CH₃)₂) groups at para positions.

- Properties : Strong electron-donating groups enhance reactivity in dye manufacturing. Melts at 87°C and is soluble in aromatic solvents .

- Key Difference : Lacks the thermal and chemical resistance of fluorinated derivatives, limiting high-temperature applications .

2,2'-Bis(trifluoromethyl)benzidine (TFMB)

- Structure : Biphenyl backbone with two -CF₃ groups at ortho positions.

- Properties: Critical monomer for colorless PIs, achieving CTE values as low as 21 ppm/°C and optical transparency >85% at 400 nm. However, poor solubility in common solvents necessitates specialized processing .

- Key Difference: Rigid biphenyl backbone increases chain alignment, reducing CTE but sacrificing flexibility compared to diphenylmethane-based monomers .

Thermal Stability

| Compound | Decomposition Temperature (°C) | CTE (ppm/°C) |

|---|---|---|

| 4,4'-Bis(trifluoromethyl)diphenylmethane-based PAI | 450–480 | 25–30 |

| TFMB-based PI (e.g., CBDA-TFMB) | 500–520 | 21 |

| BPBP-derived epoxy resin | 250–300 | 55–60 |

Insights: Fluorinated diphenylmethane derivatives exhibit superior thermal stability over non-fluorinated analogs. However, biphenyl-based TFMB polymers achieve lower CTE due to backbone rigidity.

Optical and Electrical Properties

| Compound | Optical Transparency (400 nm) | Dielectric Constant (1 MHz) |

|---|---|---|

| 4,4'-Bis(trifluoromethyl)diphenylmethane/6FDA PAI | 88% | 2.7 |

| TFMB/6FDA PI | 90% | 2.5 |

| Michler’s Base-based dye | Opaque | 3.8–4.2 |

Insights : Fluorine content reduces dielectric constants by lowering polarizability. TFMB’s biphenyl structure marginally outperforms diphenylmethane derivatives in transparency.

Activité Biologique

4,4'-Bis(trifluoromethyl)diphenylmethane, also known as bis(trifluoromethyl)diphenylmethane, is a compound characterized by its two phenyl rings and four trifluoromethyl groups. This unique structure contributes to its distinct chemical and biological properties. Research into its biological activity has revealed potential applications in various fields, including medicinal chemistry and materials science.

The molecular formula of 4,4'-Bis(trifluoromethyl)diphenylmethane is C15H10F6, and it has a molecular weight of 300.24 g/mol. The presence of trifluoromethyl groups enhances the compound's lipophilicity and stability, making it an interesting candidate for biological studies.

Biological Activity

Research indicates that 4,4'-Bis(trifluoromethyl)diphenylmethane exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a potential candidate for the development of new antibiotics.

- Anticancer Properties : Preliminary investigations suggest that it may have anticancer effects, particularly through mechanisms involving apoptosis in cancer cells.

The exact mechanism by which 4,4'-Bis(trifluoromethyl)diphenylmethane exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. The trifluoromethyl groups may enhance binding affinity to these targets, leading to inhibition of cell proliferation or induction of cell death in cancerous cells .

Case Studies

- Anticancer Activity : A study investigated the effects of 4,4'-Bis(trifluoromethyl)diphenylmethane on various cancer cell lines. Results indicated that treatment with this compound led to a significant reduction in cell viability and increased apoptosis markers compared to control groups .

- Antimicrobial Effects : Another research project focused on the antimicrobial activity of this compound against various bacterial strains. The results demonstrated that it inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential.

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for 4,4'-Bis(trifluoromethyl)diphenylmethane, and how can purity (>95%) be verified?

Methodological Answer: The synthesis typically involves Friedel-Crafts alkylation or coupling reactions using trifluoromethyl-substituted aryl halides. For example, analogous compounds like 3,5-bis(trifluoromethyl)benzylamine (CAS RN: 85068-29-7) are synthesized via nucleophilic substitution or catalytic cross-coupling . To verify purity (>95%), use:

- High-Performance Liquid Chromatography (HPLC): Compare retention times with certified reference materials (CRMs), such as those used for 3,5-bis(trifluoromethyl)benzoic acid (CRM4601-b) .

- 19F NMR: Quantify trifluoromethyl group integration to confirm stoichiometric ratios .

Q. What spectroscopic techniques are recommended for structural characterization of this compound?

Methodological Answer:

- 1H/19F NMR: Identify proton environments and trifluoromethyl group symmetry. For example, 3,5-bis(trifluoromethyl)benzyl mercaptan exhibits distinct 19F shifts at -63 ppm .

- FT-IR: Detect C-F stretching vibrations (1100–1250 cm⁻¹) and aromatic C-H bending modes .

- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., using ESI-TOF for analogous compounds like [3,5-bis(trifluoromethyl)phenyl]methanethiol, M.W. 244.13) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing 4,4'-Bis(trifluoromethyl)diphenylmethane?

Methodological Answer: Adopt the ICReDD framework to integrate quantum chemical calculations and experimental feedback:

- Reaction Path Search: Use density functional theory (DFT) to model intermediates and transition states, as demonstrated in designing azepine derivatives .

- Machine Learning (ML): Train models on datasets of trifluoromethyl-substituted biphenyl reactions to predict optimal catalysts (e.g., Pd/Cu systems) and solvent polarity .

- Factorial Design: Test variables (temperature, catalyst loading) systematically using a 2^k design to identify dominant factors .

Q. How can contradictions in thermal stability data between studies be resolved?

Methodological Answer:

- Controlled Replication: Standardize DSC protocols (heating rate: 10°C/min, N₂ atmosphere) to compare degradation profiles with compounds like 3,5-bis(trifluoromethyl)benzoyl chloride (bp 65–67°C at 12 mm Hg) .

- In Situ Characterization: Use TGA-FTIR to correlate mass loss with gas-phase decomposition products (e.g., CO or CF₃ radicals) .

- Statistical Analysis: Apply ANOVA to assess inter-laboratory variability in reported melting points (e.g., ±2°C tolerance for 3,5-bis(trifluoromethyl)benzyl alcohol, mp 54–56°C) .

Q. What strategies mitigate steric hindrance during functionalization of the biphenyl core?

Methodological Answer:

- Directed Ortho-Metalation: Use bulky directing groups (e.g., -NMe₂) to enhance regioselectivity, as seen in (4,4'-bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine derivatives .

- Microwave-Assisted Synthesis: Reduce reaction times (e.g., from 24h to 2h) to minimize side reactions caused by prolonged heating .

- Solvent Screening: Test low-viscosity solvents (e.g., THF vs. DMF) to improve reagent diffusion around sterically crowded trifluoromethyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.